molecular formula C12H14N2O3 B2718817 tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1803590-95-5

tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B2718817
CAS No.: 1803590-95-5
M. Wt: 234.255
InChI Key: UUVKBXUBYQEJAJ-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

The synthesis of tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow chemistry .

Chemical Reactions Analysis

tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

tert-Butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 1803590-95-5

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : It has been shown to inhibit receptor interacting protein 1 (RIP1) kinase activity, which is significant in the regulation of necroptosis—a form of programmed cell death. This inhibition can lead to reduced necroptotic cell death in various cellular models .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating signaling pathways involved in inflammation. This property is particularly relevant in conditions like multiple sclerosis, where it has demonstrated efficacy in mouse models .
  • Cell Proliferation Inhibition : Studies have reported that derivatives of pyrrolo[2,3-c]pyridine compounds can inhibit cellular proliferation in cancer cell lines such as HeLa and A375. The specific IC50 values indicate potent activity against cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
RIP1 Kinase InhibitionModerate inhibitory activity; significant in reducing necroptosis
Anti-inflammatoryAttenuates disease progression in EAE models
CytotoxicityNon-cytotoxic at concentrations <100 µM
CDK InhibitionIC50 values of 0.36 µM (CDK2) and 1.8 µM (CDK9)

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Multiple Sclerosis Model : In a mouse model of experimental autoimmune encephalomyelitis (EAE), oral administration of the compound significantly reduced disease severity and progression when dosed at 10 mg/kg twice daily. This suggests a promising avenue for therapeutic intervention in neurodegenerative diseases .
  • Cancer Cell Lines : The compound and its derivatives were tested against various human tumor cell lines. Results indicated substantial antiproliferative activity, particularly through selective inhibition of CDK enzymes that are often upregulated in cancers .

Properties

IUPAC Name

tert-butyl 7-oxo-6H-pyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-7-5-8-4-6-13-10(15)9(8)14/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKBXUBYQEJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-95-5
Record name tert-butyl 7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
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